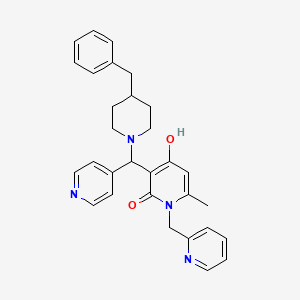

3-((4-benzylpiperidin-1-yl)(pyridin-4-yl)methyl)-4-hydroxy-6-methyl-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one

Description

This compound features a pyridin-2(1H)-one core substituted with a 4-hydroxy-6-methyl group, a pyridin-2-ylmethyl moiety at the 1-position, and a hybrid substituent at the 3-position comprising a 4-benzylpiperidin-1-yl group linked via a pyridin-4-ylmethyl bridge.

Properties

IUPAC Name |

3-[(4-benzylpiperidin-1-yl)-pyridin-4-ylmethyl]-4-hydroxy-6-methyl-1-(pyridin-2-ylmethyl)pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32N4O2/c1-22-19-27(35)28(30(36)34(22)21-26-9-5-6-14-32-26)29(25-10-15-31-16-11-25)33-17-12-24(13-18-33)20-23-7-3-2-4-8-23/h2-11,14-16,19,24,29,35H,12-13,17-18,20-21H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRCIECWFTKWZAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1CC2=CC=CC=N2)C(C3=CC=NC=C3)N4CCC(CC4)CC5=CC=CC=C5)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-((4-benzylpiperidin-1-yl)(pyridin-4-yl)methyl)-4-hydroxy-6-methyl-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one , also known by its CAS number 897613-22-8, is a complex organic molecule that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 469.6 g/mol. Its structure features multiple functional groups, including piperidine and pyridine moieties, which are known to influence biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C29H31N3O3 |

| Molecular Weight | 469.6 g/mol |

| CAS Number | 897613-22-8 |

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing primarily on its potential as an antimicrobial agent , anticancer drug , and neurological therapeutic .

Antimicrobial Activity

Research indicates that derivatives of piperidine compounds exhibit significant antimicrobial properties. For instance, studies on similar piperidine derivatives have shown efficacy against bacterial strains such as Xanthomonas axonopodis and Ralstonia solanacearum, as well as fungal pathogens like Alternaria solani and Fusarium solani . The presence of the piperidine ring is often associated with enhanced interactions with microbial targets.

Anticancer Potential

Compounds with structural similarities to the target molecule have demonstrated cytotoxic effects against various cancer cell lines. For example, a study highlighted the effectiveness of bis-piperidine alkaloids in inhibiting cancer cell proliferation . The mechanism of action is believed to involve interference with cellular signaling pathways crucial for cancer growth.

Neurological Applications

The compound's structural features suggest potential activity as a modulator of neurotransmitter systems. Piperidine derivatives have been explored for their role in treating neurological disorders by acting on receptors such as dopamine and serotonin transporters . This aligns with findings that indicate promising results in enhancing cognitive functions or managing neurodegenerative diseases.

Case Studies

- Cytotoxicity Assay : A study assessing the cytotoxic effects of similar piperidine derivatives reported IC50 values in the low micromolar range against several cancer cell lines, indicating significant anticancer potential.

- Antimicrobial Efficacy : In vitro tests revealed that certain piperidine derivatives effectively inhibited the growth of pathogenic microbes, showcasing their potential as new antimicrobial agents.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 3-((4-benzylpiperidin-1-yl)(pyridin-4-yl)methyl)-4-hydroxy-6-methyl-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one exhibit significant anticancer properties. Research has shown that derivatives containing piperidine and pyridine moieties often act as effective inhibitors of cancer cell proliferation by targeting specific signaling pathways involved in tumor growth and metastasis .

Neurological Disorders

The compound's structural features suggest potential applications in treating neurological disorders. Compounds with similar piperidine structures have been investigated for their ability to modulate neurotransmitter systems, particularly in the context of diseases like schizophrenia and depression. Studies have demonstrated that piperidine derivatives can act as antagonists at certain receptor sites, potentially alleviating symptoms associated with these conditions .

Antimicrobial Properties

Another promising application of this compound is its antimicrobial activity. Research indicates that derivatives containing pyridine rings possess significant antibacterial and antifungal properties. This makes them potential candidates for developing new antibiotics or antifungal agents, especially against resistant strains of bacteria .

Anti-inflammatory Effects

The anti-inflammatory properties of similar compounds have also been explored extensively. The presence of hydroxyl groups in the structure may enhance the compound's ability to inhibit inflammatory mediators, making it a candidate for treating inflammatory diseases .

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal demonstrated that a related piperidine derivative exhibited potent cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The mechanism was attributed to the compound's ability to induce apoptosis through the activation of caspase pathways .

Case Study 2: Neurological Applications

In another investigation, researchers explored the effects of a similar compound on animal models of depression. The results indicated a significant reduction in depressive-like behaviors, suggesting that this class of compounds could provide new avenues for antidepressant therapies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle and Functional Group Variations

Pyridin-2(1H)-one vs. Pyrimidin-4(3H)-one Derivatives

The compound 6-amino-2-(4-benzylpiperidin-1-yl)pyrimidin-4(3H)-one () shares the 4-benzylpiperidinyl substituent but differs in its core structure (pyrimidinone vs. pyridinone).

Hydroxy and Methyl Substitutions

The 4-hydroxy-6-methyl groups on the pyridinone core of the target compound may confer distinct solubility and metabolic stability compared to analogs lacking these substituents. For instance, the 2-(1,3-benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one derivatives () replace the hydroxy group with a benzodioxol moiety, which could enhance lipophilicity and CNS penetration .

Substituent Analysis

4-Benzylpiperidinyl Group

The 4-benzylpiperidinyl group is a common pharmacophore in CNS-targeting agents due to its ability to modulate receptor binding. In 6-amino-2-(4-benzylpiperidin-1-yl)pyrimidin-4(3H)-one, this group is directly attached to the pyrimidinone core, whereas in the target compound, it is part of a larger hybrid substituent. This structural divergence may influence steric interactions with biological targets .

Pyridinylmethyl Substituents

The pyridin-4-yl and pyridin-2-ylmethyl groups in the target compound introduce aromatic and hydrogen-bonding functionalities. In contrast, derivatives such as 2-(2-methylimidazo[1,2-a]pyridin-6-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one () feature imidazopyridine substituents, which could enhance π-π stacking interactions but reduce solubility .

Structural and Functional Implications: Data Table

Research Findings and Limitations

- Synthetic Accessibility : The target compound’s hybrid substituent likely requires multi-step synthesis, contrasting with simpler analogs like those in and , which may be more amenable to high-throughput screening .

- Spectroscopic Characterization : While UV and NMR data () are standard for structural elucidation, the absence of such data for the target compound limits direct comparison of electronic environments or conformational dynamics .

- Lumping Strategy Relevance : As per , compounds with shared substituents (e.g., piperidinyl groups) could be grouped for property prediction, though core heterocycle differences may limit accuracy .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can yield optimization be achieved?

The compound's complexity necessitates multi-step synthesis. A plausible approach involves:

- Step 1 : Condensation of pyridine-4-carbaldehyde with 4-benzylpiperidine under basic conditions to form the central scaffold.

- Step 2 : Functionalization of the pyridin-2(1H)-one core via nucleophilic substitution or cross-coupling reactions. Yield optimization requires precise stoichiometric control (e.g., 1.2–1.5 equivalents of nucleophiles) and inert atmosphere conditions to minimize side reactions. Reaction monitoring via HPLC or TLC is critical for intermediate purification .

Q. What analytical techniques are essential for characterizing this compound?

- Structural Confirmation : Use -NMR, -NMR, and 2D-COSY to resolve overlapping signals from pyridine and piperidine moieties.

- Purity Assessment : High-resolution mass spectrometry (HRMS) and reversed-phase HPLC (≥95% purity threshold).

- Thermal Stability : Differential scanning calorimetry (DSC) to identify decomposition points, critical for storage conditions .

Q. How can solubility challenges in aqueous buffers be addressed during biological assays?

- Co-solvents : Use DMSO (≤0.1% v/v) for initial stock solutions.

- Surfactants : Add 0.01% Tween-80 to enhance dispersion in PBS or cell culture media.

- pH Adjustment : Solubility improves at pH 4–5 due to protonation of pyridine nitrogen atoms .

Advanced Research Questions

Q. How can computational modeling guide the design of analogs with improved target binding?

- Docking Studies : Use Schrödinger Suite or AutoDock Vina to predict interactions with biological targets (e.g., kinases or GPCRs). Focus on π-π stacking between the benzyl group and hydrophobic pockets.

- MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories to identify residues critical for binding .

Q. What strategies resolve contradictions in biological activity data across assays?

- Dose-Response Curves : Validate IC values across ≥3 independent experiments to rule out batch variability.

- Off-Target Screening : Use broad-panel kinase assays (e.g., Eurofins KinaseProfiler) to identify confounding interactions.

- Metabolite Interference : LC-MS/MS profiling of in vitro metabolites to detect active derivatives .

Q. How do steric and electronic effects influence regioselectivity in derivatization reactions?

- Steric Maps : Generate using molecular mechanics (e.g., MMFF94) to identify accessible reaction sites. The pyridin-4-ylmethyl group may hinder electrophilic substitution at C-3.

- DFT Calculations : Compare activation energies for competing pathways (e.g., C- vs. N-alkylation) to prioritize synthetic routes .

Q. What in vitro toxicity models are suitable for early-stage risk assessment?

- Hepatotoxicity : Primary human hepatocytes (3D spheroid models) to monitor CYP450 inhibition and mitochondrial dysfunction.

- Cardiotoxicity : hERG channel inhibition assays (patch-clamp or FLIPR).

- Genotoxicity : Ames II assay with TA98 and TA100 strains .

Methodological Guidance

Q. How to validate target engagement in cellular models?

- CETSA : Cellular Thermal Shift Assay to confirm compound-induced stabilization of the target protein.

- BRET/FRET : Bioluminescence/fluorescence resonance energy transfer for real-time monitoring of intracellular interactions .

Q. What statistical approaches are recommended for dose-response analysis?

Q. How to mitigate batch-to-batch variability in pharmacological studies?

- QC Protocols : Enforce strict NMR purity thresholds (≥98%) and chiral HPLC for enantiomeric excess (≥99%).

- Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) to identify labile functional groups .

Safety and Compliance

Q. What safety protocols are critical during synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.